2,6-Diethylaniline-d15

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2,6-Diethylaniline-d15 (CAS 285132-89-0) is the perdeuterated isotopologue of 2,6-diethylaniline (DEA), a primary environmental degradation product and mammalian metabolite of widely used chloroacetanilide herbicides including alachlor, butachlor, and metolachlor. The compound carries fifteen deuterium atoms replacing all fifteen hydrogen positions on the aromatic ring, ethyl side chains, and amine group, yielding a molecular formula of C₁₀D₁₅N and a molecular weight of 164.33 g/mol.

Molecular Formula C10H15N
Molecular Weight 164.32 g/mol
CAS No. 285132-89-0
Cat. No. B1591745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diethylaniline-d15
CAS285132-89-0
Molecular FormulaC10H15N
Molecular Weight164.32 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)N
InChIInChI=1S/C10H15N/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4,11H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D/hD2
InChIKeyFOYHNROGBXVLLX-IFODOZFGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diethylaniline-d15 (CAS 285132-89-0): A Perdeuterated Internal Standard for Precise Quantification of Chloroacetanilide Herbicide Metabolites


2,6-Diethylaniline-d15 (CAS 285132-89-0) is the perdeuterated isotopologue of 2,6-diethylaniline (DEA), a primary environmental degradation product and mammalian metabolite of widely used chloroacetanilide herbicides including alachlor, butachlor, and metolachlor [1]. The compound carries fifteen deuterium atoms replacing all fifteen hydrogen positions on the aromatic ring, ethyl side chains, and amine group, yielding a molecular formula of C₁₀D₁₅N and a molecular weight of 164.33 g/mol . This isotopically labeled analog is supplied with isotopic purity specifications of ≥97–98 atom % D and chemical purity of ≥99% (CP) from reputable stable isotope vendors . 2,6-Diethylaniline-d15 is primarily employed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of unlabeled 2,6-diethylaniline in complex biological, environmental, and agricultural matrices using mass spectrometry-based analytical workflows, including GC-MS and LC-MS/MS . Its physicochemical properties—including a density of 0.966 g/mL at 25 °C, boiling point of 243 °C (lit.), and refractive index n₂₀/D of 1.545—closely mirror those of the native analyte, ensuring near-identical behavior during sample preparation, chromatographic separation, and ionization while enabling unambiguous mass spectrometric differentiation via a characteristic +15 Da mass shift .

Why Unlabeled 2,6-Diethylaniline and Alternative Internal Standards Cannot Substitute for 2,6-Diethylaniline-d15 in Quantitative MS-Based Assays


In quantitative LC-MS/MS and GC-MS workflows, the internal standard (IS) method is recognized as the most accurate approach for correcting experimental variability arising from sample extraction, chromatographic injection, and ionization efficiency [1]. While structurally similar compounds or unlabeled analogs may be considered as cost-saving alternatives, they fail to provide the requisite analytical fidelity for trace-level quantification of 2,6-diethylaniline. The gold standard in quantitative bioanalysis and environmental monitoring is the use of a stable isotope-labeled (SIL) version of the target analyte—ideally a deuterated isotopologue—which exhibits near-identical physicochemical properties including extraction recovery, chromatographic retention, and ionization response [2][3]. Non-isotopic structural analogs introduce differential matrix effects and variable recovery efficiencies that cannot be fully corrected, leading to systematic quantification bias. Furthermore, unlabeled 2,6-diethylaniline cannot be used as an IS because it is the analyte of interest; any endogenous or exogenous presence in the sample matrix would confound the calibration curve and invalidate the assay [4]. The perdeuterated 2,6-diethylaniline-d15 circumvents these limitations by providing a predictable +15 Da mass shift that permits unambiguous selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions without interference from the native analyte's isotopic envelope, while simultaneously co-eluting with the target compound to compensate for ion suppression or enhancement effects [5].

2,6-Diethylaniline-d15 (CAS 285132-89-0): Quantitative Comparative Evidence Supporting Procurement Decisions for Stable Isotope-Labeled Internal Standards


Isotopic Purity and Assay Specifications: 2,6-Diethylaniline-d15 vs. Unlabeled 2,6-Diethylaniline

2,6-Diethylaniline-d15 is supplied with a certified isotopic purity of 98 atom % D, accompanied by a chemical assay of 99% (CP) as verified by gas chromatography . In contrast, unlabeled 2,6-diethylaniline (CAS 579-66-8) is typically available as a technical-grade or analytical-standard material without the rigorous isotopic enrichment certification required for isotope dilution mass spectrometry (IDMS) applications . The specified isotopic enrichment ensures that the contribution of unlabeled isotopologue to the M+0 signal is minimal (≤2%), thereby preserving the linearity and lower limit of quantification (LLOQ) of calibration curves when the internal standard is spiked at low concentrations relative to the analyte .

Analytical Chemistry Isotope Dilution Mass Spectrometry Quality Assurance

Mass Spectrometric Differentiation: +15 Da Mass Shift of 2,6-Diethylaniline-d15 Relative to Unlabeled Analyte

The perdeuteration of all fifteen hydrogen positions in 2,6-diethylaniline-d15 yields a molecular ion mass shift of +15 Da relative to the native 2,6-diethylaniline (M = 149.23 g/mol for C₁₀H₁₅N versus M = 164.33 g/mol for C₁₀D₁₅N) . This mass difference provides unequivocal separation of the internal standard signal from the analyte signal in both full-scan and selected ion monitoring (SIM) modes, and enables distinct precursor-to-product ion transitions in multiple reaction monitoring (MRM) workflows [1]. In contrast, ¹³C-labeled or ¹⁵N-labeled isotopologues of 2,6-diethylaniline would require custom synthesis and incur substantially higher procurement costs, while partially deuterated analogs (e.g., 2,6-diethylaniline-d13) offer a reduced mass shift that may overlap with the M+1 or M+2 isotopic peaks of the native analyte under certain MS resolution conditions [2].

Mass Spectrometry GC-MS/MS LC-MS/MS Selected Reaction Monitoring

Physicochemical Property Fidelity: Density, Boiling Point, and Refractive Index of 2,6-Diethylaniline-d15 vs. Unlabeled 2,6-Diethylaniline

The physicochemical properties of 2,6-diethylaniline-d15 closely approximate those of the unlabeled native compound, with measured values of density 0.966 g/mL at 25 °C, boiling point 243 °C (lit.), and refractive index n₂₀/D 1.545 (lit.) . These values are virtually identical to those reported for unlabeled 2,6-diethylaniline: density 0.96 g/mL at 25 °C, boiling point 243-244 °C, and refractive index n₂₀/D 1.545 [1]. This near-perfect physicochemical congruence ensures that the deuterated internal standard exhibits identical behavior to the analyte during liquid-liquid extraction, solid-phase extraction (SPE), and evaporative concentration steps, as well as co-elution during reversed-phase or normal-phase chromatographic separation [2]. Deviations in retention time due to the deuterium isotope effect are minimized with perdeuterated aromatics relative to partially deuterated analogs, thereby preserving the IS's capacity to compensate for matrix-induced ion suppression or enhancement [3].

Chromatography Sample Preparation Internal Standard Selection

Application-Specific Relevance: 2,6-Diethylaniline-d15 as Internal Standard for Alachlor, Butachlor, and Metolachlor Metabolite Quantification

2,6-Diethylaniline (DEA) is a key intermediate and terminal degradation product in the metabolic pathway of multiple chloroacetanilide herbicides, including alachlor, butachlor, and metolachlor [1]. It is also identified as the common metabolite formed through N-dealkylation and amide hydrolysis in bacterial catabolic pathways [2]. Quantitative determination of DEA in environmental matrices (surface water, groundwater, soil) and biological fluids (rat plasma, urine) is essential for assessing herbicide persistence, environmental fate, and mammalian exposure [3]. Analytical methods developed for these applications—including GC-MS with heptafluorobutyryl derivatization and LC-ESI-MS/MS—require a stable isotope-labeled internal standard to achieve the requisite sensitivity (LOQ ~0.1 µg/L in water) and accuracy across complex sample matrices [4][5]. 2,6-Diethylaniline-d15 is the direct isotopologue of choice for these assays, whereas alternative internal standards (e.g., structurally related aromatic amines) would not fully correct for differential extraction recoveries and matrix effects unique to the 2,6-diethylaniline scaffold [6].

Environmental Monitoring Pesticide Residue Analysis Metabolism Studies Herbicide Degradation

Comparative Toxicological Relevance: 2,6-Diethylaniline vs. Structurally Related Dialkylaniline Degradation Products

In comparative toxicological assessments, the 2,6-diethyl-substituted aniline degradation products exhibit distinct biological activity profiles relative to their 2,6-dimethyl or 2-ethyl-6-methyl counterparts. Specifically, the yields of urinary quinonimine derivatives—electrophilic metabolites implicated in the genotoxicity and potential oncogenicity of chloroacetanilide herbicides—are higher from the 2,6-diethyl series (including alachlor and butachlor metabolites) and the 2-ethyl-6-methyl derivatives than from the 2,6-dimethyl analogue [1]. Furthermore, in head-to-head comparative toxicity studies using Vibrio fischeri (Microtox) and Chironomus riparius models, the degradation product 2,6-diethylaniline exhibits toxicity and genotoxicity that are retained—and in the case of V. fischeri, enhanced—relative to the parent herbicide [2]. This differential toxicological profile underscores the necessity for precise, compound-specific quantification of 2,6-diethylaniline, as opposed to relying on broader class-based analytical surrogates or structurally related dialkylanilines that do not share identical toxicological potency [3].

Environmental Toxicology Genotoxicity Structure-Activity Relationship Risk Assessment

Synthesis and Supply Chain Differentiation: Commercial Availability of Perdeuterated 2,6-Diethylaniline-d15 vs. Alternative Isotopologues

2,6-Diethylaniline-d15 is synthesized via exhaustive deuteration of 2,6-diethylaniline using hydrogen-deuterium exchange reactions at carbon centers, yielding a fully perdeuterated product with deuterium incorporation at all fifteen hydrogen positions [1]. This compound is commercially available off-the-shelf from multiple established stable isotope vendors (Sigma-Aldrich/Merck, C/D/N Isotopes, MedChemExpress, Alfa Chemistry) in catalog sizes ranging from 250 mg to 1 g, with documented certificates of analysis for isotopic purity and chemical assay . In contrast, alternative isotopologues such as 2,6-diethylaniline-d13 or 2,6-diethylaniline-[¹⁵N] are either custom-synthesis items with longer lead times and higher unit costs, or are not routinely stocked by major isotope suppliers . The perdeuterated -d15 variant thus offers a favorable balance of analytical performance (maximal mass shift, minimal isotopic interference) and commercial accessibility, reducing procurement friction for laboratories requiring validated SIL-IS for routine quantitative workflows .

Stable Isotope Synthesis Procurement Supply Chain Deuterium Labeling

Optimal Research and Industrial Applications for 2,6-Diethylaniline-d15 (CAS 285132-89-0) Based on Quantitative Comparative Evidence


Quantitative LC-MS/MS and GC-MS Analysis of 2,6-Diethylaniline in Environmental Fate and Pesticide Residue Monitoring Programs

In environmental monitoring studies assessing the persistence and transport of chloroacetanilide herbicides (alachlor, butachlor, metolachlor) in surface water, groundwater, soil, and sediment, 2,6-diethylaniline-d15 serves as the essential internal standard for isotope dilution mass spectrometry (IDMS). Its near-identical physicochemical properties (density 0.966 g/mL, bp 243 °C) to the native analyte ensure co-extraction and co-elution during sample preparation and chromatographic separation, while the +15 Da mass shift provides unambiguous selected reaction monitoring (SRM) transitions free from matrix interferences [1]. Regulatory compliance with EPA Method 525.2 and analogous OECD guidelines for pesticide residue analysis mandates the use of matched stable isotope-labeled internal standards to achieve method detection limits (MDL) below 0.1 µg/L [2]. Procurement of the certified 98 atom % D perdeuterated standard is therefore a prerequisite for generating defensible data in environmental impact assessments and regulatory submissions .

Preclinical Metabolism and Pharmacokinetic Studies of Chloroacetanilide Herbicides in Rodent Models

In toxicokinetic and metabolism studies of alachlor and related herbicides in rat and mouse models, 2,6-diethylaniline-d15 enables accurate quantification of the primary metabolite 2,6-diethylaniline in plasma, urine, and tissue homogenates via LC-ESI-MS/MS. The compound's documented isotopic purity of ≥97 atom % D ensures that the internal standard signal does not contribute to the analyte's M+0 peak, preserving calibration linearity across the expected concentration range (ng/mL to µg/mL) . As demonstrated in published in vitro and in vivo investigations, the metabolic conversion of alachlor to 2,6-diethylaniline is mediated by microsomal arylamidases, with subsequent oxidation to electrophilic quinone imine species [1]. Accurate quantification using 2,6-diethylaniline-d15 as a surrogate internal standard is critical for establishing dose-exposure relationships and interspecies metabolic scaling factors, data that inform human health risk assessments for these widely used agricultural chemicals [2].

Microbial Biodegradation Pathway Elucidation and Bioremediation Studies

For research programs investigating the bacterial catabolism of chloroacetanilide herbicides by Sphingomonads, Enterobacter spp., and Bacillus altitudinis, 2,6-diethylaniline-d15 provides the requisite analytical precision for quantifying the accumulation and subsequent mineralization of the key intermediate 2,6-diethylaniline . In these studies, the deuterated internal standard is added to microbial culture medium extracts prior to GC-MS or HPLC-MS analysis, enabling correction for variable extraction efficiencies and matrix effects introduced by complex fermentation broths. The differential toxicological profile of 2,6-diethylaniline relative to other dialkylaniline metabolites—specifically its enhanced genotoxic potential in Vibrio fischeri assays and higher yield of quinonimine derivatives in mammalian systems—necessitates its specific and accurate quantification rather than reliance on class-based analytical surrogates [1][2]. Procurement of 2,6-diethylaniline-d15 ensures that biodegradation kinetics and metabolic flux data are sufficiently robust for publication in peer-reviewed journals and for informing bioremediation strategy design.

Method Development and Validation for Food Safety Residue Analysis in Cereal Crops

In analytical method development for the determination of acetanilide herbicide residues and their metabolites in cereal crops (corn, soybeans, potatoes), 2,6-diethylaniline-d15 serves as the internal standard for quantification of 2,6-diethylaniline following acid hydrolysis and derivatization to the heptafluorobutyryl (HFB) derivative . The compound's commercial availability as an off-the-shelf catalog item (250 mg to 1 g sizes) from multiple ISO-certified stable isotope suppliers reduces procurement friction and ensures batch-to-batch consistency for multi-year method validation studies [1]. The 98 atom % D isotopic purity and 99% (CP) chemical assay specifications, as documented in vendor certificates of analysis, satisfy the stringent quality requirements of ISO/IEC 17025 accredited laboratories conducting food safety testing under regulatory frameworks such as the FDA Pesticide Analytical Manual (PAM) and EU SANTE guidelines [2].

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